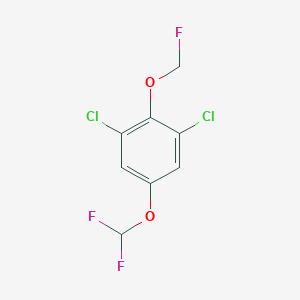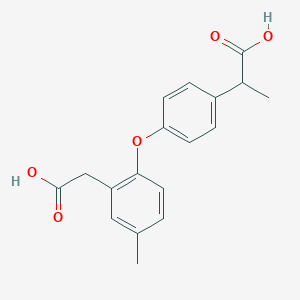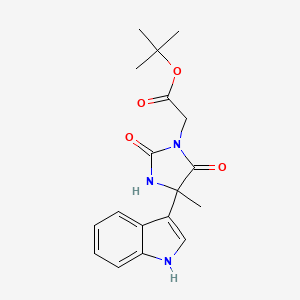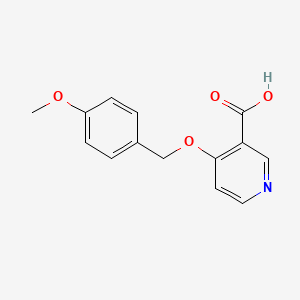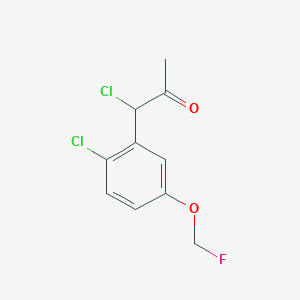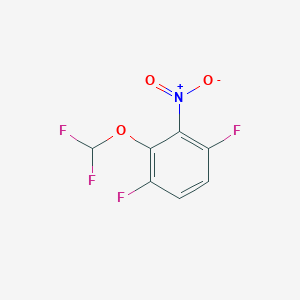
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene: is an organic compound with the molecular formula C7H3F4NO3 and a molecular weight of 225.1 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene can be synthesized through a multi-step process involving the introduction of fluorine atoms, a difluoromethoxy group, and a nitro group onto a benzene ring. The synthesis typically involves:
Nitration: of a fluorinated benzene derivative to introduce the nitro group.
Fluorination: reactions to introduce the fluorine atoms.
Methoxylation: to introduce the difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of catalysts to enhance reaction rates.
Temperature and pressure control: to optimize reaction conditions.
Purification techniques: such as distillation and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Hal
Eigenschaften
Molekularformel |
C7H3F4NO3 |
|---|---|
Molekulargewicht |
225.10 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1,4-difluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H |
InChI-Schlüssel |
AANYDFZZWCJOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


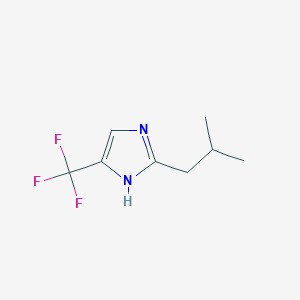
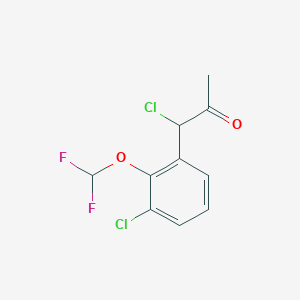
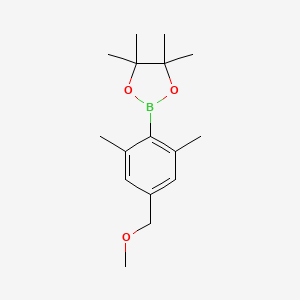
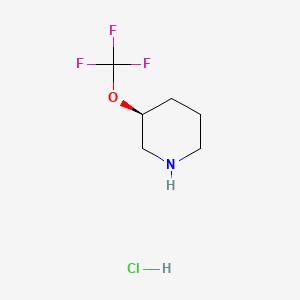
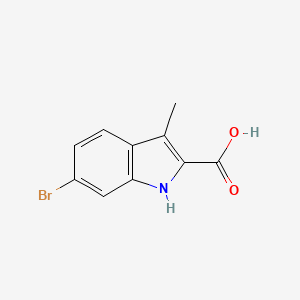
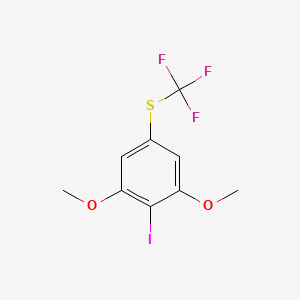

![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
